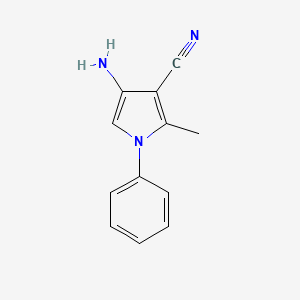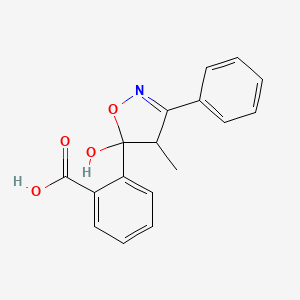
2-(5-Hydroxy-4-methyl-3-phenyl-4,5-dihydro-1,2-oxazol-5-yl)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-Hydroxy-4-methyl-3-phenyl-4,5-dihydro-1,2-oxazol-5-yl)benzoic acid is a complex organic compound that features a unique combination of functional groups, including a hydroxy group, a methyl group, a phenyl group, and an oxazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Hydroxy-4-methyl-3-phenyl-4,5-dihydro-1,2-oxazol-5-yl)benzoic acid typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors. For instance, a common method involves the reaction of an α-hydroxy ketone with an amide in the presence of a dehydrating agent.
Introduction of the Benzoic Acid Moiety: The benzoic acid group can be introduced through a Friedel-Crafts acylation reaction, where a benzene ring is acylated using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Functional Group Modifications: The hydroxy and methyl groups can be introduced through selective functional group transformations, such as hydroxylation and methylation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts, solvents, and reaction conditions are carefully chosen to maximize yield and minimize waste.
化学反応の分析
Types of Reactions
Oxidation: The hydroxy group in the compound can undergo oxidation to form a carbonyl group.
Reduction: The oxazole ring can be reduced under specific conditions to yield a dihydro derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as iron(III) chloride or aluminum chloride.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a dihydro derivative.
Substitution: Introduction of various substituents on the phenyl ring, such as halogens, nitro groups, or alkyl groups.
科学的研究の応用
2-(5-Hydroxy-4-methyl-3-phenyl-4,5-dihydro-1,2-oxazol-5-yl)benzoic acid has several applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of anti-inflammatory, antimicrobial, and anticancer agents.
Organic Synthesis: It serves as a valuable intermediate in the synthesis of more complex molecules, enabling the construction of diverse chemical libraries for screening purposes.
Materials Science: The compound’s functional groups can be exploited in the design of novel materials with specific properties, such as polymers and nanomaterials.
作用機序
The mechanism of action of 2-(5-Hydroxy-4-methyl-3-phenyl-4,5-dihydro-1,2-oxazol-5-yl)benzoic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The hydroxy group can form hydrogen bonds, while the oxazole ring can participate in π-π interactions, enhancing binding affinity and specificity.
類似化合物との比較
Similar Compounds
2-(5-Hydroxy-4-methyl-3-phenyl-4,5-dihydro-1,2-oxazol-5-yl)benzoic acid: Unique due to the presence of both an oxazole ring and a benzoic acid moiety.
2-(5-Hydroxy-4-methyl-3-phenyl-4,5-dihydro-1,2-oxazol-5-yl)phenol: Similar structure but with a phenol group instead of a benzoic acid group.
2-(5-Hydroxy-4-methyl-3-phenyl-4,5-dihydro-1,2-oxazol-5-yl)benzaldehyde: Contains an aldehyde group instead of a carboxylic acid group.
Uniqueness
The combination of functional groups in this compound provides a unique chemical profile that can be exploited for specific applications. Its ability to undergo diverse chemical reactions and its potential biological activity make it a valuable compound in various fields of research.
特性
CAS番号 |
63826-30-2 |
|---|---|
分子式 |
C17H15NO4 |
分子量 |
297.30 g/mol |
IUPAC名 |
2-(5-hydroxy-4-methyl-3-phenyl-4H-1,2-oxazol-5-yl)benzoic acid |
InChI |
InChI=1S/C17H15NO4/c1-11-15(12-7-3-2-4-8-12)18-22-17(11,21)14-10-6-5-9-13(14)16(19)20/h2-11,21H,1H3,(H,19,20) |
InChIキー |
FZMJYRZGFHVBNU-UHFFFAOYSA-N |
正規SMILES |
CC1C(=NOC1(C2=CC=CC=C2C(=O)O)O)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


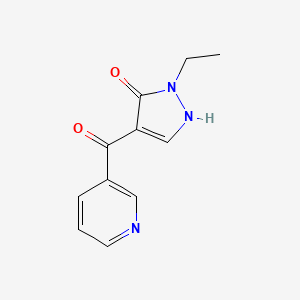
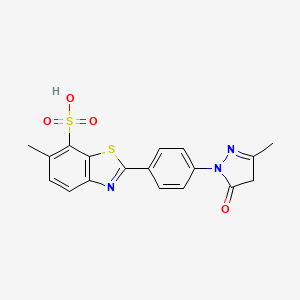
![dicyclohexyl-[2-(2,4,6-trimethyl-3-phenylphenyl)phenyl]phosphane](/img/structure/B12884143.png)
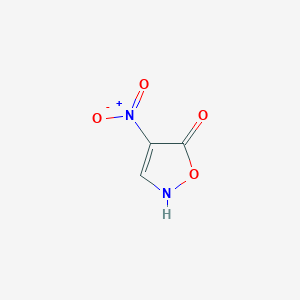

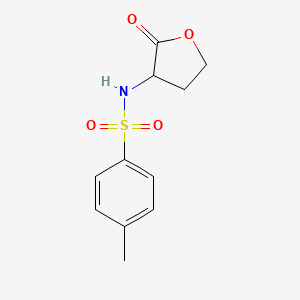
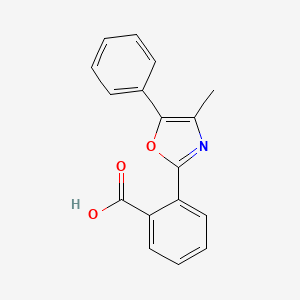

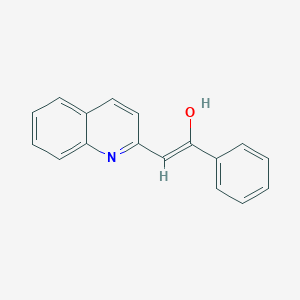
![1-Isopropyl-4-methyldibenzo[b,d]furan](/img/structure/B12884183.png)
![N-(4-(4-(Benzo[d][1,3]dioxol-5-yl)-3-(6-methylpyridin-2-yl)-1H-pyrazol-1-yl)cyclohexyl)methanesulfonamide](/img/structure/B12884191.png)
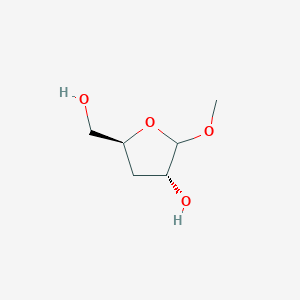
![2-(Carboxy(hydroxy)methyl)-7-(ethoxycarbonyl)benzo[d]oxazole](/img/structure/B12884215.png)
